molecular formula C16H14N2O3S B2585838 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 801226-71-1

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B2585838
CAS RN: 801226-71-1
M. Wt: 314.36
InChI Key: QUIVWIOEHZGROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives: are known to exhibit significant antimicrobial properties . They can be synthesized to act as sulfathiazole , which is an antimicrobial drug. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .

Antiretroviral Therapy

Compounds containing the thiazole ring, such as our subject compound, can be used in antiretroviral therapy . They can be designed to mimic the structure of Ritonavir , a well-known antiretroviral medication used to treat HIV/AIDS .

Antifungal Treatment

The thiazole moiety is also found in antifungal drugs like Abafungin . The compound could be explored for its potential to act as an antifungal agent, providing an alternative treatment for fungal infections .

Anticancer Research

Thiazole derivatives have been associated with antineoplastic properties , making them valuable in cancer research. Drugs such as Tiazofurin are based on thiazole and used in cancer treatment. The compound could be investigated for its antitumor and cytotoxic activities .

Neuroprotective Effects

Research has indicated that thiazole compounds can have neuroprotective effects . They can be part of the synthesis of neurotransmitters like acetylcholine , which is essential for the normal functioning of the nervous system .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are known to possess anti-inflammatory and analgesic activities . This makes them candidates for the development of new pain relief medications with potentially fewer side effects .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications . Future research may focus on the design and development of new thiazole derivatives, including “5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide”, to act as drug molecules with lesser side effects .

properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-2-4-12(5-3-11)20-10-13-6-7-14(21-13)15(19)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIVWIOEHZGROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

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